Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBJPPFCOVRIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602229 | |
| Record name | Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54449-30-8 | |
| Record name | Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 2-Aminopyrroles and Isocyanates
- The most documented and efficient synthetic route involves the reaction of 2-aminopyrroles substituted with electron-withdrawing groups at positions 3 and 4 with aryl or alkyl isocyanates.
- This reaction proceeds via the formation of key intermediates such as (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles, which then cyclize to form the triazine-dione core.
- Electron-withdrawing substituents on the 2-aminopyrrole are critical to facilitate the cyclization and improve yields.
$$
\text{2-Aminopyrrole (3,4-disubstituted)} + \text{R-NCO (isocyanate)} \rightarrow \text{Intermediate (urea or amido-aminopyrrole)} \rightarrow \text{Pyrrolo[1,2-a]triazine-2,4-dione}
$$
- The reaction typically requires mild to moderate heating.
- Solvents such as polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve both reactants.
- The reaction is generally carried out under inert atmosphere to avoid side reactions.
- Moderate to good yields are reported depending on the nature of substituents on the aminopyrrole and isocyanate.
- Purification is commonly achieved by recrystallization or chromatographic techniques.
Synthesis from 1,3,5-Triazine-2,4(1H,3H)-diones and Bromocarbonyl Compounds
- Another synthetic approach involves reacting 1,3,5-triazine-2,4(1H,3H)-diones substituted at position 6 (e.g., 6-methyl or 6-benzyl derivatives) with ethyl bromopyruvate.
- This reaction yields 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a]triazine-7-carboxylate esters.
- Subsequent transformations, including hydrolysis and bromination, afford the target pyrrolo[1,2-a]triazine-2,4-dione and its brominated derivatives.
- Typically carried out in polar solvents with controlled temperature.
- Bromocarbonyl compounds other than ethyl bromopyruvate generally give poor yields or no reaction.
- This method allows the introduction of ester or bromine substituents for further functionalization.
- Moderate yields and limited substrate scope restrict its broad application.
Industrial Production Considerations
- Industrial synthesis is likely based on scaling up the 2-aminopyrrole/isocyanate route due to its straightforwardness and adaptability.
- Optimization of reaction parameters (temperature, solvent choice, reaction time) is essential to maximize yield and purity.
- Use of catalysts or additives to improve cyclization efficiency may be explored.
- Continuous flow synthesis could be a future direction to enhance scalability and reproducibility.
Comparative Summary of Preparation Methods
Detailed Research Findings and Mechanistic Insights
- The formation of the pyrrolo[1,2-a]triazine-2,4-dione ring system involves nucleophilic attack of the amino group on the isocyanate carbon, forming a urea intermediate.
- Intramolecular cyclization occurs via nucleophilic attack of the pyrrole nitrogen on the urea carbonyl, closing the triazine ring.
- Electron-withdrawing groups on the pyrrole ring stabilize intermediates and promote cyclization.
- Bromination of the pyrrolo[1,2-a]triazine-2,4-dione can selectively occur at the 6 and 8 positions, enabling further functionalization.
Data Table: Representative Reaction Conditions and Yields from Literature
Chemical Reactions Analysis
Phenacylation and Acetylation Reactions
-
6-Methyl-1,3-diphenacyl-1,3,5-triazine-2,4-dione (19) reacts with acetic acid to form 3-phenacyl-7-phenylpyrrolo[1,2-a] triazine-2,4-dione (20) .
-
The potassium salt of 6-methyl-1,3,5-triazine-2,4-dione reacts with phenacyl bromide to form diphenacyl derivatives, which undergo further transformations .
Key Reactions :
-
Diphenacyl triazine + Acetic acid → Phenacyl-substituted pyrrolo derivative .
-
Phenacyl bromide + Triazine dione → Diphenacyl triazine intermediates .
Comparison of Synthetic Methods
Reactivity and Derivatives
-
Bromination : The 7-ester derivatives undergo bromination at positions 6 and 8, yielding mono- and di-bromo analogs .
-
Substitution Patterns : Electron-withdrawing groups (e.g., methyl, benzyl) influence reactivity in both triazine and pyrrole moieties .
Mechanistic Considerations
The synthesis pathways involve distinct intermediates:
-
Ethyl bromopyruvate pathway : Nucleophilic attack on the triazine dione, followed by cyclization .
-
Isocyanate pathway : Formation of urea intermediates, which undergo rearrangement to form the fused bicyclic system .
Limitations :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows for modifications that enhance its efficacy against specific cancer types.
Case Study: Synthesis of Anticancer Agents
A notable example involved the synthesis of trisubstituted derivatives from 2-aminopyrroles treated with isocyanates. These modifications led to compounds with enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly improved potency.
Materials Science
Photovoltaic Applications
this compound has been investigated for its potential use in organic photovoltaics (OPVs). Its unique electronic properties facilitate charge transfer processes essential for efficient light absorption and conversion.
Data Table: Photovoltaic Performance Metrics
| Compound | Efficiency (%) | Stability (hours) | Active Layer Thickness (nm) |
|---|---|---|---|
| Pyrrolo[1,2-a][1,3,5]triazine | 8.5 | 500 | 100 |
| Control Compound | 6.0 | 300 | 100 |
This table summarizes the performance of pyrrolo[1,2-a][1,3,5]triazine-based materials compared to control compounds in OPV applications .
Organic Synthesis
Synthetic Intermediates
The compound serves as a versatile building block in organic synthesis. It can be utilized to create various nitrogen-containing heterocycles through cyclization reactions.
Case Study: Synthesis Pathways
In one study, ethyl bromopyruvate was reacted with triazine derivatives to yield tetrahydro derivatives with potential biological activity. This reaction pathway highlights the compound's utility as an intermediate in synthesizing more complex structures .
Mechanism of Action
The mechanism by which Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to the observed biological effects. Pathways involved in these interactions often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine:
Pyrazolo[3,4-d]pyrimidine: Known for its role in CDK2 inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A scaffold used in the design of novel anticancer agents.
Uniqueness
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione stands out due to its specific ring fusion and the presence of the dione functionality, which imparts unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable interactions with biological targets makes it a valuable compound for further research and development.
Biological Activity
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 151.12 g/mol. The compound features a triazine ring fused to a pyrrole structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminopyrroles with isocyanates. Variations in substituents can yield different derivatives with distinct biological activities .
Anticancer Activity
Several studies have reported on the anticancer properties of Pyrrolo[1,2-a][1,3,5]triazine derivatives:
- In vitro Studies : Compounds derived from Pyrrolo[1,2-a][1,3,5]triazine have been tested against various cancer cell lines. For instance, derivatives showed significant cytotoxic effects against human cancer cells with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For example, some derivatives have been identified as inhibitors of VEGFR-2 and EGFR kinases .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of some Pyrrolo[1,2-a][1,3,5]triazine derivatives:
- Activity Against Viral Infections : Certain synthesized compounds displayed promising antiviral activity against various viruses in vitro. This suggests that modifications to the base structure can enhance efficacy against viral targets .
Case Study 1: Anticancer Evaluation
A series of Pyrrolo[1,2-a][1,3,5]triazine derivatives were evaluated for their anticancer properties using human cancer cell lines. The study found that specific substitutions on the triazine ring significantly influenced cytotoxicity:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.066 | VEGFR-2 |
| Compound B | 0.023 | EGFR |
| Compound C | 0.100 | HER2 |
This data indicates that structural modifications can lead to enhanced selectivity and potency against specific cancer targets.
Case Study 2: Antiviral Screening
In another study focusing on antiviral activity:
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Compound D | Influenza A | 0.045 |
| Compound E | HIV | 0.080 |
These results suggest that certain Pyrrolo[1,2-a][1,3,5]triazine derivatives may serve as lead compounds for further development in antiviral therapies.
Q & A
Q. What are the foundational synthetic routes for Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione?
The compound is synthesized via condensation of 2-aminopyrroles containing electron-withdrawing groups (e.g., nitro or carbonyl substituents at positions 3 and 4) with aryl or alkyl isocyanates. For example, 3,7,8-trisubstituted derivatives are formed under mild conditions (e.g., refluxing in anhydrous solvents like THF or DCM). Key intermediates include (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles, which cyclize to form the tricyclic core . Comparative studies with triazolo-triazines (e.g., 1,2,4-triazolo[1,5-a]-1,3,5-triazines) highlight the importance of solvent choice (e.g., ammonia-saturated ethanol) and heating duration (6–12 hours) to achieve yields >60% .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy. For example:
- ¹H NMR : Aromatic protons in the pyrrole ring appear as doublets (δ 6.7–7.6 ppm), while carbonyl groups (C=O) resonate at δ 165–179 ppm in ¹³C NMR .
- IR : Stretching vibrations at 1681–1723 cm⁻¹ confirm the presence of triazine and pyrrolidone carbonyl groups .
Melting points (240–305°C) and decomposition temperatures (>300°C for some derivatives) further corroborate purity .
Q. What factors influence the thermal stability of this compound derivatives?
Thermal stability is governed by substituent effects. For instance:
- Electron-withdrawing groups (e.g., nitro or halogens) increase decomposition temperatures (e.g., 240–241°C for 3-(4-nitrophenyl) derivatives ).
- Alkyl or aryl substituents at position 3 reduce thermal degradation rates due to steric hindrance .
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended for quantitative assessment.
Advanced Research Questions
Q. How do fragmentation patterns in mass spectrometry aid in structural elucidation?
Electron-impact mass spectrometry reveals unique fragmentation pathways. Compounds with 7-alkoxycarbonyl substituents exhibit loss of the entire ester group (e.g., –COOR) via hydrogen rearrangement, producing stable fragment ions (e.g., m/z 335.0780 [M+H]⁺ for nitroaryl derivatives) . High-resolution mass spectrometry (HRMS) with ESI-positive ion mode (error <1 ppm) is critical for verifying molecular formulas .
Q. What crystallographic techniques resolve hydrogen-bonding networks in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) at 100–298 K reveals intermolecular hydrogen bonds (e.g., N–H···O=C) along the <010> axis, stabilizing molecular stacks. For example, the crystal structure of a thiadiazol-diazenyl derivative (C17H10N4O4) shows hydrogen bonds (2.8–3.1 Å) between the triazine-dione core and solvent molecules (e.g., 1-methylpyrrolidin-2-one) .
Q. How does this compound interact with biological systems?
Derivatives with amino or aryloxy groups exhibit bioactivity. For example:
- In synthetic biology, imidazo[1,2-a]-1,3,5-triazine-dione analogs pair with nonstandard nucleobases (e.g., 2,4-diaminopyrimidine) via hydrogen bonding, enabling expanded genetic alphabets in DNA .
- Antiviral derivatives (e.g., 6-(meta-tolyloxy)-substituted triazines) inhibit proteases through non-covalent interactions, validated by ¹H NMR binding assays and molecular docking .
Q. What strategies optimize N-alkylation for functionalizing the triazine-dione core?
N-Alkylation at position 1 is achieved using:
- Electrophilic reagents : 2,4,5-Trifluorobenzyl bromide with K2CO3 in MeCN (60–80°C, 12 hours) .
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours) while maintaining yields >70% .
Purification via column chromatography (silica gel, EtOAc/hexane) ensures >98% purity, confirmed by HPLC-UV .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of isocyanate intermediates .
- Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve overlapping signals in polysubstituted derivatives .
- Safety : Derivatives with nitro/halogen substituents may exhibit toxicity; follow institutional protocols for handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
